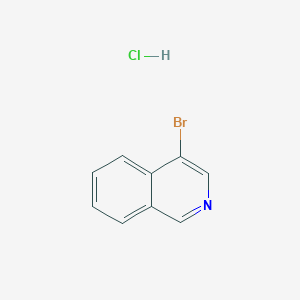

4-Bromoisoquinoline hydrochloride

Description

Chemical Structure and Properties 4-Bromoisoquinoline hydrochloride is a halogenated isoquinoline derivative with the molecular formula C₉H₆BrN·HCl. The compound features a bromine atom at the 4-position of the isoquinoline core, a bicyclic aromatic heterocycle. Key properties include:

- Molecular weight: 208.05 g/mol (free base) .

- Melting point: 39–43°C (free base) .

- Storage: Requires storage at 0–6°C to maintain stability .

- CAS number: 1532-97-4 (free base) .

Synthesis and Applications 4-Bromoisoquinoline is synthesized via bromination of isoquinoline or through alkaline hydrolysis of dibromo intermediates, as confirmed by NMR analysis . Its hydrochloride form enhances solubility in acidic conditions, facilitating its use in organic synthesis. Key applications include:

- Cross-coupling reactions: Acts as a substrate for regioselective alkylation, producing mixtures of regioisomers (e.g., 6e and 6f in Table 7 of ).

- Nucleophilic substitution: Generates 4-substituted isoquinolines for drug discovery intermediates .

- Asymmetric oxidation: Removed during workup using hydrochloric acid, highlighting its role in optimizing enantiomeric excess .

Properties

IUPAC Name |

4-bromoisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYGRZPPAIFKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and General Procedure

This method utilizes o-alkynyl benzyl azides as precursors, undergoing palladium-catalyzed electrocyclic reactions to form the isoquinoline core. The reaction selectivity (4-bromoisoquinoline vs. 4-bromoisoquinolone) depends on solvent and additive choice:

Example 1: Synthesis of 3-Phenyl-4-bromoisoquinolin-1(2H)-one

-

Substrate : o-Phenylethynyl benzyl azide (0.3 mmol).

-

Catalyst System : PdBr₂ (1 mol%), CuBr₂ (0.3 mmol), LiBr.

-

Conditions : 60°C, 22 hours in MeCN/H₂O (5:0.1 mL).

-

Yield : 83% (74.7 mg, purity >99%).

Example 2: Synthesis of 3-(4-Methoxyphenyl)-4-bromoisoquinolin-1(2H)-one

-

Substrate : 2-(4-Methoxyphenyl)ethynylbenzyl azide (0.3 mmol).

-

Catalyst System : PdBr₂ (5 mol%), CuBr₂, dicyclohexylammonium bromide.

-

Conditions : 80°C, 20 hours in 1,2-dichloroethane/H₂O.

-

Yield : 42% (41.6 mg, purity >99%).

Advantages and Limitations

-

Advantages : High regioselectivity, modular substrate design, and compatibility with diverse functional groups.

-

Limitations : Requires specialized azide precursors and palladium catalysts, increasing cost.

Direct Bromination of Isoquinoline

Bromination with N-Bromosuccinimide (NBS)

While direct bromination of isoquinoline typically yields 5- or 8-bromo isomers, optimizing conditions can favor 4-bromination. A reported large-scale method for 5-bromoisoquinoline involves:

Challenges in 4-Bromination

Regioselective 4-bromination remains challenging due to isoquinoline’s electronic structure. Alternative strategies include:

-

Directed ortho-metalation : Using lithiation guides bromine to the 4-position.

-

Protecting group strategies : Temporarily blocking reactive sites to direct bromination.

Alternative Synthetic Routes

Methoxylation and Functional Group Interconversion

4-Methoxyisoquinoline, synthesized from 4-bromoisoquinoline via nucleophilic substitution, serves as a precursor for further modifications:

Sonogashira Coupling and Cyclization

A multi-step approach for tryptophan analogs involves:

Conversion to Hydrochloride Salt

The free base (4-bromoisoquinoline) is treated with hydrochloric acid to form the hydrochloride salt:

-

Dissolve 4-bromoisoquinoline in anhydrous ether or dichloromethane.

-

Bubble HCl gas or add concentrated HCl dropwise.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene.

Cyclization: Palladium catalysts (PdBr2), copper bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile.

Major Products Formed

Substitution Products: Various substituted isoquinolines.

Oxidation Products: Isoquinoline N-oxides.

Cyclization Products: Complex heterocyclic compounds

Scientific Research Applications

Medicinal Chemistry

-

Drug Development:

- Pharmacological Activity: 4-Bromoisoquinoline hydrochloride exhibits selective inhibition of cAMP-dependent protein kinase, making it a potential candidate for developing drugs targeting various signaling pathways .

- Analog Synthesis: It serves as a precursor for synthesizing more complex molecules with potential therapeutic effects, including analogs that enhance receptor binding affinities .

- Case Study:

Biological Research

- Biochemical Studies:

- Structural Biology:

Material Science

-

Organic Synthesis:

- As a versatile building block, this compound is used in organic synthesis to create complex molecular architectures. It participates in various coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds essential for constructing larger frameworks.

-

Industrial Applications:

- The compound finds applications in producing specialty chemicals and materials used in various industrial processes due to its reactive nature and ability to form diverse derivatives.

Mechanism of Action

The mechanism of action of 4-bromoisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4th position enhances its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isoquinoline Derivatives

4-Chloroisoindoline Hydrochloride

- Molecular formula : C₈H₇ClN·HCl .

- CAS number : 924304-73-3.

- Key differences: Replaces bromine with chlorine, reducing molecular weight (190.07 g/mol vs. 208.05 g/mol for 4-bromoisoquinoline). Storage at room temperature (vs. 0–6°C for brominated analogs) due to enhanced stability . Applications: Used in peptide mimetics and heterocyclic chemistry.

1-Bromo-4-fluoroisoquinoline

7-Bromoisoquinoline-4-carboxylic Acid

- Molecular formula: C₁₀H₆BrNO₂ .

- Key differences: Carboxylic acid group enables conjugation with biomolecules (e.g., peptides). Bromine at the 7-position directs electrophilic substitution to distinct sites compared to 4-bromoisoquinoline.

Brominated Isoindoline Derivatives

4-Bromoisoindoline Hydrochloride

Reactivity and Regioselectivity

- 4-Bromoisoquinoline vs. Pyrimidine/Pyridine: In alkylation with trifluoroborates, 4-bromoisoquinoline yields regioisomeric mixtures (e.g., 6e and 6f), whereas pyrimidine exclusively substitutes at C4 . Primary alkyl trifluoroborates favor C2 substitution in pyridines but C4 in bromoisoquinolines .

- Bromine Position Matters: 4-Bromoisoquinoline undergoes nucleophilic substitution more readily than 1-bromo isomers due to steric and electronic factors .

Physical and Functional Comparisons

| Compound | Molecular Formula | CAS Number | Melting Point | Key Applications |

|---|---|---|---|---|

| 4-Bromoisoquinoline | C₉H₆BrN | 1532-97-4 | 39–43°C | Cross-coupling, drug synthesis |

| 4-Bromoisoindoline HCl | C₇H₈BrClN₂O₂ | 923590-95-8 | Not reported | Chelation agents, coordination |

| 4-Chloroisoindoline HCl | C₈H₇ClN·HCl | 924304-73-4 | Not reported | Peptide mimetics |

| 1-Bromo-4-fluoroisoquinoline | C₉H₅BrFN | 1421517-86-3 | Not reported | Fluorinated bioactive molecules |

Research Findings and Industrial Relevance

- Regioselectivity Challenges: The generation of regioisomers with 4-bromoisoquinoline complicates purification but offers diversification opportunities in library synthesis .

- Safety Profiles : Brominated compounds generally require stricter storage (e.g., refrigeration) compared to chlorinated analogs .

- Cost Considerations: 4-Bromoisoquinoline is priced at JPY 11,000/25g (2022), reflecting demand in medicinal chemistry .

Q & A

Q. What are the established synthetic routes for 4-Bromoisoquinoline hydrochloride, and how are intermediates characterized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, 4-bromoisoquinoline can react with alcohols under optimized conditions using a Pd catalyst and phosphine ligands to form aryl ether derivatives . Intermediate characterization typically employs NMR (e.g., verifying substituent positions via chemical shifts) and mass spectrometry (MS) for molecular weight confirmation. For instance, borohydride reduction of amides yields tetrahydroisoquinoline derivatives, with intermediates isolated as white solids (melting point 190–195°C) and analyzed via NMR and MS .

Q. What are the key physical properties and storage recommendations for this compound?

- Methodological Answer : The compound has a molecular weight of 208.05 g/mol (C₉H₆BrN·HCl) and a melting point of 39–43°C (free base) . Storage at 0–6°C is recommended to prevent decomposition, though some suppliers suggest room-temperature stability for short-term use . Contradictory storage guidelines highlight the need for stability testing under specific experimental conditions, such as monitoring degradation via HPLC .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in palladium-mediated reactions involving this compound?

- Methodological Answer : Catalyst selection and reaction conditions are critical. Using a premixed Pd/phosphine ligand system improves yields in coupling reactions with alcohols. For example, 4-bromoisoquinoline reacts with n-butanol to form ethers in good yields (73% ee) when using 3 equivalents of alcohol and a Pd catalyst . Reaction time reduction (e.g., 10 minutes) and acid quenching (20% HCl) minimize overoxidation side reactions . Kinetic studies (e.g., Table 2 in asymmetric oxidation protocols) guide parameter optimization .

Q. What analytical methods are validated for assessing the purity and stability of this compound in pharmaceutical intermediates?

- Methodological Answer : Reverse-phase HPLC is widely used, with validation parameters including linearity, precision, and limit of detection (LOD). For example, a method for tetracycline hydrochloride impurity analysis achieved LODs <0.1% using a C18 column and UV detection at 254 nm . Stability studies under accelerated conditions (e.g., 40°C/75% RH) coupled with mass balance calculations (degradants vs. parent compound) ensure compliance with ICH guidelines .

Q. How do structural modifications of this compound impact its reactivity in heterocyclic synthesis?

- Methodological Answer : Substituent effects are probed via regioselective functionalization. For instance, bromine at the 4-position enhances electrophilicity in SNAr reactions, enabling nucleophilic displacement with amines or thiols. Comparative studies with 5- or 6-bromoisoquinoline isomers reveal divergent reactivity patterns (e.g., 5-bromo derivatives show lower yields in Suzuki couplings due to steric hindrance) . Computational modeling (DFT) of charge distribution aids in predicting reactive sites .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Lyophilization and inert atmosphere storage (argon) reduce hydrolysis and oxidation. Aliquoting stock solutions in sealed vials and avoiding freeze-thaw cycles are recommended . Degradation pathways are identified via LC-MS; for example, monitoring for dehydrohalogenation products (e.g., isoquinoline) under humid conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.